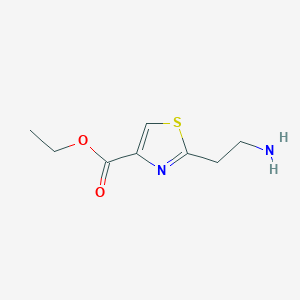

Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-2-12-8(11)6-5-13-7(10-6)3-4-9/h5H,2-4,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPIXDICNGNWDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50575894 | |

| Record name | Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50575894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64515-80-6 | |

| Record name | Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50575894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Novel thiazole building blocks for fragment-based drug discovery (FBDD)

Executive Summary

Fragment-Based Drug Discovery (FBDD) relies on the efficient exploration of chemical space using low-molecular-weight ligands (<300 Da). Among heteroaromatic scaffolds, the 1,3-thiazole ring remains a "privileged structure" due to its unique electronic profile—specifically the sulfur atom’s capacity for

However, the utility of thiazoles is often compromised by "frequent hitter" behavior (promiscuous inhibition) and solubility limitations. This guide outlines the design, synthesis, and validation of novel thiazole building blocks that mitigate these risks while maximizing Ligand Efficiency (LE). We present a self-validating workflow for integrating these scaffolds into high-throughput fragment campaigns.

The Thiazole Pharmacophore: Beyond "Flatland"

To design novel blocks, one must first master the electronic landscape of the core. The thiazole ring is not merely a spacer; it is an active participant in molecular recognition.

Electronic Architecture & The Sigma-Hole

Unlike oxazoles or imidazoles, the thiazole sulfur atom exhibits a distinct region of positive electrostatic potential known as the

-

S-Interaction: The

-hole on the sulfur atom (along the C-S bond extension) acts as a Lewis acid. -

N-Interaction: The nitrogen atom (N3) possesses a lone pair acting as a classic H-bond acceptor (pKa ~ 2.5, tunable by C2 substitution).

-

Aromaticity: Thiazole exhibits significant aromatic character (Thiazole > Imidazole > Oxazole), facilitating

-

Physicochemical Comparison

The following table contrasts thiazole with its isosteres, highlighting why it is preferred for lipophilic pockets despite lower water solubility.

| Property | Thiazole | Oxazole | Imidazole | Impact on FBDD |

| Electronegativity | S (2.58) | O (3.[1]44) | N (3.04) | S is softer; better lipophilic contact. |

| Boiling Point | 117°C | 69°C | 256°C | Thiazole is stable but less polar. |

| H-Bond Donor | None (Core) | None (Core) | NH (Core) | Thiazole requires functionalization for H-donors. |

| LogP (Core) | ~0.44 | ~0.15 | -0.02 | Thiazole fragments are more lipophilic; watch solubility. |

| Aromaticity | High | Moderate | Moderate | Stronger |

Design Principles: Vectors & "Rule of Three" Compliance

Novelty in FBDD does not mean complex cores; it means novel vectors for growth. We categorize thiazole building blocks by their substitution patterns (Vectors).

The Vector Map

-

Vector C2 (The Anchor): The most reactive position. 2-aminothiazoles are classic kinase inhibitors (e.g., Dasatinib) but are prone to metabolic liability and promiscuity. Novel Strategy: Use 2-cyclopropyl or 2-oxetanyl groups to reduce planarity.

-

Vector C4 (The Growth Point): Ideal for solubilizing groups or H-bond donors to reach solvent channels.

-

Vector C5 (The Specificity Determinant): Often buried in the hydrophobic pocket. Halogenation here (Cl, Br) enhances potency via halogen bonding or filling hydrophobic sub-pockets.

Visualization: Thiazole Growth Vectors

The following diagram illustrates the strategic functionalization points for fragment library design.

Figure 1: Strategic vectors for thiazole functionalization. C2 is the primary anchor, while C4/C5 allow for 3D growth.

Synthetic Methodologies: Accessing Novel Blocks

To escape the "catalog" chemical space, we employ two primary synthetic strategies: Modular Hantzsch Cyclization (for de novo ring formation) and Late-Stage C-H Activation (for functionalizing existing cores).

Protocol A: Modular Hantzsch Synthesis (C4/C5 Diversity)

This method allows the introduction of specific vectors at C4 and C5 using

Reagents:

-

Thioamide or Thiourea derivative (1.0 equiv)

- -Bromoketone (1.0 equiv)

-

Ethanol or DMF (Solvent)

-

Magnesium sulfate (additive for water scavenging)

Step-by-Step:

-

Dissolution: Dissolve the thioamide in absolute ethanol (0.5 M concentration).

-

Addition: Add the

-bromoketone dropwise at room temperature. Note: Exothermic reaction. -

Reflux: Heat to reflux for 2–4 hours. Monitor by TLC (disappearance of starting thioamide).

-

Workup: Cool to 0°C. If the product precipitates as HBr salt, filter and wash with cold ether. If soluble, neutralize with saturated NaHCO

and extract with EtOAc. -

Purification: Recrystallization from EtOH/Water is preferred over chromatography for fragments to ensure high purity for screening.

Protocol B: Palladium-Catalyzed C-H Arylation (C5 Functionalization)

This "novel" approach allows for the direct coupling of aryl fragments to the C5 position of simple thiazoles, avoiding pre-functionalized halides.

Reagents:

-

Thiazole substrate (1 equiv)[2]

-

Aryl Iodide (1.2 equiv)

-

Catalyst: Pd(OAc)

(5 mol%) -

Ligand: PPh

or XPhos -

Base: Cs

CO -

Solvent: DMF/DMA (anhydrous)

Mechanism: This bypasses the need for a C5-halogen, utilizing the inherent acidity of the C5-H bond (pKa ~ 29) for activation. This is critical for Fragment Growing —taking a validated hit and extending it without re-synthesizing the core.

Screening & Validation: The Self-Validating Loop

Thiazoles are prone to aggregation, which causes false positives in biophysical assays. We utilize a Satuation Transfer Difference (STD) NMR protocol as the primary filter.[3]

Protocol: STD-NMR for Thiazole Fragments

STD-NMR detects transient binding of low-affinity fragments (K

Sample Preparation:

-

Buffer: D

O-based phosphate buffer (50 mM, pH 7.4) with 100 mM NaCl. Critical: Use deuterated DMSO (d6-DMSO) for fragment stock solutions. -

Protein: Target protein concentration: 10–20

M. -

Ligand: Fragment concentration: 0.5–1.0 mM (Ligand excess 50:1 to 100:1).

-

Control: Prepare a sample with Ligand ONLY (no protein) to rule out artifacts.

Acquisition Parameters:

-

Temperature: 283 K (10°C) to reduce exchange rates and improve NOE transfer.

-

Pulse Sequence: stddiff (Bruker/Varian standard).

-

On-Resonance Irradiation: -0.5 ppm or 12 ppm (protein methyls or amides).

-

Off-Resonance Irradiation: 30 ppm (far from any signal).

-

Saturation Time: 2.0 seconds (Gaussian train pulses).

Data Interpretation:

-

Hit: Signals appear in the difference spectrum (Off-Resonance minus On-Resonance).

-

Epitope Mapping: The protons showing the strongest STD effect are in closest contact with the protein surface. For thiazoles, look for the C4/C5 proton signals to determine orientation.

Visualization: The Screening Cascade

The following workflow ensures that only tractable, soluble, and specific thiazole binders progress to X-ray crystallography.

Figure 2: FBDD Screening Cascade. Note the early solubility filter, critical for lipophilic thiazole fragments.

Case Study: Evolving the "Dasatinib" Core

Context: Dasatinib (Sprycel) utilizes a 2-aminothiazole core. In an FBDD context, we can deconstruct this to understand fragment evolution.

-

Fragment Hit: A simple 2-amino-thiazole-5-carboxamide binds to the ATP hinge region of Src kinase.

-

Interaction: The thiazole N3 accepts a H-bond from the backbone NH (Met341); the 2-amino group donates a H-bond to the backbone Carbonyl (Glu339).

-

-

Fragment Growing (Vector C5): The carboxamide vector is replaced/extended with a bulky hydrophobic group (substituted phenyl) to occupy the hydrophobic pocket.

-

Result: This evolution moves the affinity from mM (fragment) to nM (lead), validating the C5 vector strategy described in Section 3.

References

-

Chiarini, A., et al. (2015). "A Survey of the Role of Noncovalent Sulfur Interactions in Drug Design." Journal of Medicinal Chemistry. Link

-

Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragments on drug discovery." Nature Reviews Drug Discovery. Link

-

Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition. Link

-

Zhang, Z., et al. (2020).[4] "2,4,5-trisubstituted thiazole: A privileged scaffold in drug design and activity improvement." Current Topics in Medicinal Chemistry. Link

-

Petrov, O., et al. (2022). "Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?" ACS Medicinal Chemistry Letters. Link

-

Congreve, M., et al. (2003). "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today. Link

Sources

Methodological & Application

Application and Protocol for the Synthesis of Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate via Hantzsch Reaction

Introduction: The Significance of Substituted Thiazoles

The thiazole motif is a cornerstone in medicinal chemistry and drug development, appearing in a multitude of biologically active compounds.[1][2][3] Derivatives of the 2-aminothiazole scaffold, in particular, exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate is a valuable building block in this domain, providing a versatile scaffold for the synthesis of more complex molecules. Its structure combines the key thiazole core with a reactive primary amine on a flexible ethyl side chain, and an ester group that allows for further derivatization. This application note provides a detailed, field-proven protocol for the synthesis of this important intermediate, leveraging the classic Hantzsch thiazole synthesis.[2][4]

Strategic Overview: A Protected Pathway to the Target Molecule

The direct synthesis of this compound via the Hantzsch reaction is complicated by the presence of the primary amine in the starting thioamide. This nucleophilic group would interfere with the desired cyclization reaction. Therefore, a more robust and reliable strategy involves a three-step process:

-

Protection: The primary amine of 3-aminopropanethioamide is first protected with a suitable protecting group. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under the conditions of the Hantzsch reaction and its facile removal under acidic conditions.[5]

-

Hantzsch Cyclization: The protected thioamide is then reacted with ethyl bromopyruvate in a classic Hantzsch thiazole synthesis to form the protected thiazole ring.

-

Deprotection: The final step involves the removal of the Boc protecting group to yield the desired this compound.

This strategic approach ensures a high yield of the desired product by preventing unwanted side reactions.

Mechanistic Insights: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a powerful and versatile method for the construction of thiazole rings. The reaction proceeds through the condensation of an α-halocarbonyl compound (in this case, ethyl bromopyruvate) with a thioamide. The generally accepted mechanism involves several key steps:

-

Nucleophilic Attack: The sulfur atom of the thioamide, being a strong nucleophile, attacks the α-carbon of the ethyl bromopyruvate, displacing the bromide ion in an SN2 reaction.

-

Intermediate Formation: This initial attack forms a key intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ester group.

-

Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.[4]

The driving force for the reaction is the formation of the stable, aromatic thiazole ring.

Experimental Protocols

Part 1: Synthesis of tert-butyl (2-thioxoethyl)carbamate (Boc-protected 3-aminopropanethioamide)

This protocol outlines the synthesis of the N-Boc protected thioamide necessary for the subsequent Hantzsch reaction.

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) |

| 3-Aminopropanethioamide | C₃H₈N₂S | 104.18 | 98-101 | - | - |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 22-24 | 56-57 (0.5 mmHg) | 0.950 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | -114.7 | 89.5 | 0.726 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | 1.326 |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 3-aminopropanethioamide (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

To the cooled solution, add di-tert-butyl dicarbonate (1.1 eq) dropwise over 30 minutes with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain tert-butyl (2-thioxoethyl)carbamate as a solid.

Part 2: Synthesis of Ethyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)-1,3-thiazole-4-carboxylate

This protocol details the core Hantzsch cyclization reaction.

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) |

| tert-butyl (2-thioxoethyl)carbamate | C₈H₁₆N₂O₂S | 204.29 | - | - | - |

| Ethyl bromopyruvate | C₅H₇BrO₃ | 195.01 | - | 98-100 (12 mmHg) | 1.504 |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | -114.1 | 78.37 | 0.789 |

Procedure:

-

In a 100 mL round-bottom flask, dissolve tert-butyl (2-thioxoethyl)carbamate (1.0 eq) in ethanol.

-

To this solution, add ethyl bromopyruvate (1.1 eq) at room temperature with stirring.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Part 3: Synthesis of this compound

This final step involves the deprotection of the Boc group to yield the target molecule.

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) |

| Ethyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)-1,3-thiazole-4-carboxylate | C₁₃H₂₀N₂O₄S | 316.38 | - | - | - |

| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 | -15.4 | 72.4 | 1.489 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | 1.326 |

Procedure:

-

Dissolve the protected thiazole from Part 2 (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the cooled solution.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, carefully neutralize the excess TFA by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Visualizing the Process

Figure 1: Overall synthetic workflow.

Figure 2: Hantzsch thiazole synthesis mechanism.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through in-process monitoring. The progress of each reaction step should be meticulously tracked using Thin Layer Chromatography (TLC). The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Expected spectral data should be compared with literature values for analogous compounds to ensure the correct product has been synthesized.

Conclusion

The Hantzsch thiazole synthesis remains a highly effective and versatile method for the preparation of a wide range of thiazole derivatives.[4][6] By employing a protection-deprotection strategy, the synthesis of this compound can be achieved in a controlled and high-yielding manner. The detailed protocols and mechanistic insights provided in this application note are intended to equip researchers in drug discovery and organic synthesis with a robust and reliable method for accessing this valuable chemical building block.

References

-

Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. [Link]

-

Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

-

PMC (PubMed Central). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. [Link]

-

MDPI. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Thiazole Synthesis: Key Methods and Their Applications. [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]

-

THIAZOLE. [Link]

Sources

- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

Application Note: 2-Aminoethyl Thiazoles as Cysteine Surrogates in Peptidomimetics

This Application Note and Protocol guide is designed for researchers in medicinal chemistry and chemical biology. It addresses the specific application of 2-aminoethyl thiazoles as stable, non-oxidizable surrogates for cysteamine (decarboxylated cysteine) and cysteine side chains in peptidomimetics.

Abstract

Cysteine (Cys) and its decarboxylated analogue, cysteamine, are critical motifs in bioactive peptides, serving as catalytic nucleophiles, metal ligands, and disulfide bridge formers. However, their utility in drug development is often compromised by oxidative instability (disulfide scrambling), rapid metabolism , and poor bioavailability .

This guide details the use of 2-aminoethyl thiazoles as bioisosteres for the cysteamine fragment. By replacing the labile sulfhydryl (-SH) group with a stable thiazole ring, researchers can maintain the steric bulk and electronic properties required for receptor binding while significantly enhancing metabolic stability and preventing unwanted oxidative dimerization.

Chemical Rationale & Design

Bioisosterism: Cysteamine vs. 2-Aminoethyl Thiazole

The 2-aminoethyl thiazole scaffold mimics the geometry and H-bonding potential of the cysteamine/cysteine side chain without the reactivity of the thiol.

-

Steric Mimicry: The thiazole ring is planar and aromatic, occupying a volume similar to the S-S bond or the solvated thiolate.

-

Electronic Properties: The thiazole nitrogen (N3) acts as a hydrogen bond acceptor (pKa ~2.5), mimicking the H-bonding capacity of the sulfur lone pairs, while the aromatic system allows for

- -

Stability: Unlike the thiol, the thiazole ring is resistant to auto-oxidation, disulfide exchange, and rapid enzymatic cleavage by serum proteases.

Structural Comparison

The following diagram illustrates the structural relationship between Cysteine, Cysteamine, and the 2-Aminoethyl Thiazole surrogate.

Figure 1: Structural evolution from Cysteine to the 2-Aminoethyl Thiazole surrogate. The transition highlights the replacement of the reactive thiol with a stable aromatic heterocycle.

Synthesis Protocol: 2-Aminoethyl Thiazole Building Blocks

This protocol describes the synthesis of 2-(2-aminoethyl)thiazole derivatives using the modified Hantzsch Thiazole Synthesis . This method is robust, scalable, and compatible with various side-chain modifications.

Materials Required[3][7]

-

Reagents: N-Boc-thiourea or Thioacetamide derivatives,

-Bromoketones (e.g., Ethyl bromopyruvate for carboxylated variants), Ethanol (anhydrous), Triethylamine (TEA). -

Equipment: Reflux condenser, Magnetic stirrer, Rotary evaporator, Flash chromatography setup.

Step-by-Step Synthesis Workflow

Step 1: Preparation of Thioamide Precursor

-

Dissolve the appropriate nitrile or amine precursor in DMF/Pyridine.

-

Treat with

gas or Lawesson’s reagent to generate the thioamide.[1]-

Note: For 2-aminoethyl derivatives, start with N-Boc-3-aminopropanethioamide to protect the terminal amine.

-

Step 2: Hantzsch Cyclization

-

Reaction: In a round-bottom flask, dissolve N-Boc-3-aminopropanethioamide (1.0 equiv) in anhydrous ethanol (0.5 M).

-

Addition: Dropwise add the

-haloketone (1.1 equiv) (e.g., bromoacetaldehyde diethyl acetal or substituted phenacyl bromide) at room temperature. -

Reflux: Heat the mixture to reflux (70-80°C) for 2–4 hours. Monitor consumption of thioamide by TLC (Hexane:EtOAc 1:1).

-

Workup: Cool to room temperature. The intermediate thiazolium salt may precipitate.[2]

-

Dehydration: If necessary, treat with mild base (TEA or

) to ensure complete aromatization. -

Isolation: Concentrate solvent. Redissolve residue in EtOAc, wash with saturated

and brine. Dry over

Step 3: Deprotection (for coupling)

-

Dissolve the N-Boc protected thiazole in DCM.

-

Add TFA (20% v/v) and stir for 1 hour at room temperature.

-

Evaporate volatiles to yield the 2-(2-aminoethyl)thiazole trifluoroacetate salt , ready for peptide coupling.

Quantitative Yield & Characterization Table

| Compound ID | R-Group (Position 4) | Yield (%) | MP (°C) | MS (ESI) [M+H]+ |

| TZ-01 | -H | 85 | Oil | 129.05 |

| TZ-02 | -Ph (Phenyl) | 78 | 112-114 | 205.08 |

| TZ-03 | -COOEt (Ester) | 72 | 98-100 | 201.07 |

| TZ-04 | -CH2-NH-Boc | 65 | 120-122 | 316.15 |

Application Protocol: Incorporation into Peptidomimetics

This section details how to couple the 2-aminoethyl thiazole surrogate to a peptide backbone, typically as a C-terminal cap or part of a fragment-based design .

Solid-Phase Peptide Synthesis (SPPS) Strategy

Since the 2-aminoethyl thiazole is an amine, it is coupled to the C-terminal carboxylic acid of a resin-bound peptide or a solution-phase peptide fragment.

Workflow Visualization:

Figure 2: Workflow for modifying the peptide C-terminus with a thiazole surrogate. Note that solution-phase coupling is often preferred for the final step to avoid side reactions on the resin.

Detailed Coupling Protocol (Solution Phase)

-

Peptide Preparation: Synthesize the peptide backbone using standard Fmoc-SPPS on 2-Chlorotrityl chloride resin (allows cleavage of protected peptide fragment).

-

Cleavage: Treat resin with 1% TFA/DCM to release the protected peptide with a free C-terminal carboxyl group.

-

Activation: Dissolve the protected peptide (1.0 equiv) in dry DMF. Add HATU (1.2 equiv) and DIEA (3.0 equiv). Stir for 5 minutes.

-

Coupling: Add the 2-(2-aminoethyl)thiazole salt (1.5 equiv) prepared in Section 3.

-

Reaction: Stir at room temperature for 2–12 hours. Monitor by LC-MS.[2][1]

-

Global Deprotection: Treat the purified intermediate with TFA/TIS/H2O (95:2.5:2.5) to remove side-chain protecting groups.

Validation & Biological Relevance

Stability Assay

To validate the "surrogate" claim, compare the oxidative stability of the Thiazole-peptide vs. the Cysteamine-peptide.

-

Assay: Incubate both peptides (100

M) in Ammonium Bicarbonate buffer (pH 7.8) exposed to air. -

Readout: Monitor dimerization (disulfide formation) via HPLC at t=0, 1h, 6h, 24h.

-

Expected Result:

-

Cysteamine-Peptide: Rapid appearance of dimer peak (M+M-2H).

-

Thiazole-Peptide:[3] >99% monomer retention after 24h.

-

Case Study: Protease Inhibition

2-aminoethyl thiazoles are effective P1' surrogates in protease inhibitors (e.g., Cathepsin K/S inhibitors). The thiazole ring occupies the S1' pocket, providing hydrophobic interactions similar to the native substrate but preventing cleavage.

References

-

Synthesis of Thiazole-Based Peptide Bond Isosteres

-

Thiazoles as Carbonyl Bioisosteres in 5-HT3 Antagonists

-

Traceless Peptide Backbone Editing (Cys to Thiazole)

- Source: ChemRxiv (Preprint).

- Relevance: Describes the mechanistic conversion of Cysteine to Thiazole within peptide backbones.

-

Thiazolidine Prodrugs of Cysteamine

-

Hantzsch Thiazole Synthesis Optimization

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Search Results [beilstein-journals.org]

- 5. BJOC - Search Results [beilstein-journals.org]

- 6. Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Aminothiazole Scaffolds

Abstract

The 2-aminothiazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs.[1][2][3] Its rigid structure and capacity for establishing critical hydrogen bond interactions make it an ideal template for the design of kinase inhibitors.[4][5] Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[4][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors built upon the 2-aminothiazole core. We will delve into the rationale behind synthetic strategies, provide detailed, field-proven protocols for synthesis and derivatization, and discuss the biological context of their mechanism of action.

The Strategic Importance of the 2-Aminothiazole Scaffold

The utility of the 2-aminothiazole scaffold in kinase inhibitor design stems from its ability to act as a versatile hinge-binding motif. Many kinase inhibitors function as ATP-competitive agents, occupying the ATP-binding pocket of the enzyme.[1] The 2-aminothiazole core can effectively mimic the adenine portion of ATP, forming key hydrogen bonds with the "hinge region" of the kinase, a critical interaction for potent inhibition.

This structural advantage is exemplified by clinically successful drugs like Dasatinib , a potent inhibitor of BCR-ABL and Src family kinases used in the treatment of chronic myelogenous leukemia (CML), and Alpelisib , a PI3K inhibitor for certain types of breast cancer.[3][7][8] The development of these and other potent inhibitors has been driven by robust and adaptable synthetic chemistry, primarily centered around the foundational Hantzsch thiazole synthesis.[1][7][8]

Core Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most reliable and widely employed method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis , first reported in 1887.[1][4][7] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thiourea or a related thioamide derivative.[1][4] Its enduring popularity is due to its efficiency, reliability, and the ready availability of diverse starting materials, which allows for extensive exploration of structure-activity relationships (SAR).

The general mechanism proceeds via a nucleophilic attack of the thioamide's sulfur atom on the electrophilic carbon of the α-halocarbonyl, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[1]

Modern adaptations often employ microwave irradiation to dramatically reduce reaction times and improve yields.[9][10] The choice of solvent and catalyst can also be optimized depending on the specific substrates used.[7]

Experimental Protocols

The following protocols are designed to be self-validating systems. Adherence to the characterization steps is critical for ensuring the identity and purity of the synthesized compounds, which is a prerequisite for reliable biological evaluation.

Protocol 3.1: Synthesis of a Foundational Core - Ethyl 2-amino-1,3-thiazole-4-carboxylate

This protocol details the synthesis of a versatile 2-aminothiazole intermediate, which can be further derivatized to produce a library of potential kinase inhibitors.

Materials & Reagents:

-

Thiourea (1.2 mmol, ~91 mg)

-

Ethyl bromopyruvate (1.0 mmol, ~195 mg or ~125 µL)

-

Ethanol (2-3 mL)

-

Round-bottom flask (10 mL)

-

Stir bar

-

Condenser

-

Heating mantle or oil bath

-

Ice water bath

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 10 mL round-bottom flask equipped with a magnetic stir bar, combine thiourea (1.2 mmol) and ethyl bromopyruvate (1.0 mmol) in ethanol (2 mL).[1]

-

Causality Note: A slight excess of thiourea is used to ensure the complete consumption of the more expensive ethyl bromopyruvate. Ethanol serves as an effective solvent for both reactants.

-

-

Reaction: Attach a condenser to the flask and heat the mixture to 70°C with vigorous stirring.[1]

-

Monitoring: Allow the reaction to proceed for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (ethyl bromopyruvate) is no longer visible.

-

Work-up and Isolation: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a beaker containing ice water (~20 mL).[1]

-

Causality Note: The product has low solubility in cold water, causing it to precipitate out of the solution, which is a simple and effective initial purification step.

-

-

Purification: Collect the resulting white or off-white precipitate by vacuum filtration using a Buchner funnel.[1] Wash the solid with cold water (2 x 10 mL) to remove any unreacted thiourea and other water-soluble impurities.

-

Drying: Dry the collected solid under vacuum to obtain the final product, ethyl 2-amino-1,3-thiazole-4-carboxylate. Yields are typically high, often exceeding 90%.[1]

Characterization:

-

¹H NMR: Expect characteristic peaks for the amino group (a broad singlet), the thiazole proton, and the ethyl ester group.

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of the product (C₆H₈N₂O₂S = 172.21 g/mol ).[1]

-

IR Spectroscopy: Look for characteristic stretches for N-H (amine), C=O (ester), and C=N (thiazole ring) bonds.

Protocol 3.2: Derivatization of the 2-Amino Group via Acylation

The exocyclic 2-amino group is the primary site for derivatization to build out the kinase inhibitor structure.[3] This protocol describes a general method for acylating the synthesized core with a substituted benzoyl chloride.

Materials & Reagents:

-

Ethyl 2-amino-1,3-thiazole-4-carboxylate (1.0 mmol, ~172 mg)

-

Substituted Benzoyl Chloride (e.g., 4-fluorobenzoyl chloride) (1.1 mmol)

-

Dry Pyridine or Triethylamine (Et₃N) (1.5 mmol)

-

Dry Dichloromethane (DCM) or Tetrahydrofuran (THF) (5 mL)

-

Round-bottom flask (25 mL), stir bar, dropping funnel, nitrogen inlet

Procedure:

-

Reaction Setup: Dissolve the ethyl 2-amino-1,3-thiazole-4-carboxylate (1.0 mmol) in dry DCM (5 mL) in a round-bottom flask under a nitrogen atmosphere. Add the base (e.g., pyridine, 1.5 mmol).

-

Causality Note: The reaction is performed under an inert atmosphere to prevent hydrolysis of the acid chloride. The base is essential to neutralize the HCl byproduct generated during the reaction, driving it to completion.

-

-

Addition of Acylating Agent: Cool the solution in an ice bath (0°C). Slowly add the substituted benzoyl chloride (1.1 mmol) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting amine.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Biological Context and Data

2-aminothiazole-based inhibitors have been developed against a wide range of kinases. The modifications introduced via derivatization (as in Protocol 3.2) are designed to target specific pockets and residues within the kinase active site, thereby conferring potency and selectivity.[7][11] For instance, many inhibitors target pathways crucial for cell proliferation and survival, such as the PI3K/Akt/mTOR and BCR-ABL/Src pathways.[1][3]

The following table summarizes the activity of representative 2-aminothiazole-based kinase inhibitors.

| Compound ID | Core Structure | Target Kinase(s) | IC₅₀ Value | Reference |

| Dasatinib | 2-Aminothiazole | BCR-ABL, Src family | <1 nM (multiple) | [8][12] |

| Alpelisib | 2-Aminothiazole | PI3Kα | 5 nM | [7] |

| Compound 20 | 4,5-butylidene-2-aminothiazole | (Antiproliferative) | 4.03 µM (SHG-44 cells) | [7] |

| Compound 40 | Phenylsulfonyl-thiazole | B-RAFV600E | 23.1 nM | [4] |

| ST-1803 | Bithiazole | SphK1, SphK2 | 7.3 µM, 6.5 µM | [13] |

Conclusion

The 2-aminothiazole scaffold is a highly validated and synthetically accessible platform for the development of potent and selective kinase inhibitors. The Hantzsch synthesis provides a robust and versatile entry point to this chemical class, and subsequent derivatization of the 2-amino group allows for fine-tuning of pharmacological properties. The protocols and data presented herein offer a solid foundation for researchers to design, synthesize, and evaluate novel therapeutic agents based on this privileged core structure. Rigorous chemical characterization is paramount to ensure the integrity of downstream biological data and to advance the discovery of next-generation kinase inhibitors.

References

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC. (2021, January 15). National Center for Biotechnology Information. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed. (2021, January 15). PubMed. [Link]

-

Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. (2006, July 15). PubMed. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). MDPI. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC. (2021, March 7). National Center for Biotechnology Information. [Link]

-

Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19). Royal Society of Chemistry. [Link]

-

Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease - PubMed. (2004, November 15). PubMed. [Link]

-

2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. (2006, October 24). ACS Publications. [Link]

-

Recent developments of 2-aminothiazoles in medicinal chemistry. (2025, August 6). ResearchGate. [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]

-

Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study. (2023, February 2). Taylor & Francis Online. [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. [Link]

-

2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2023, November 7). ACS Publications. [Link]

-

Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors - PubMed. (2014, October 1). PubMed. [Link]

-

Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. [Link]

-

Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024, April 16). ACS Publications. [Link]

-

2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1 - PMC. National Center for Biotechnology Information. [Link]

- EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.

-

Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. (2026, January 2). RSC Publishing. [Link]

-

2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC. National Center for Biotechnology Information. [Link]

-

2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor - PubMed. (2006, November 16). PubMed. [Link]

-

Synthesis and characterization of biological active heterocycle-2-Aminothiazole. (2022, October 24). International Journal of Chemical Studies. [Link]

-

Structure-based drug design to the discovery of new 2-aminothiazole CDK2 inhibitors. (2025, August 10). ResearchGate. [Link]

-

Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: Synthesis, x-ray crystallographic analysis, and biological activities. Research With Rutgers. [Link]

- US20120196871A1 - Process for the synthesis of 2-aminothiazole compounds as kinase inhibitors.

-

Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022, May 10). Bentham Science. [Link]

-

Thiazole derivatives as inhibitors of protein kinase.. ResearchGate. [Link]

-

Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. (2025, September 28). ChemRxiv. [Link]

-

Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022, September 1). MDPI. [Link]

-

2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry. [Link]

-

Synthesis of some new 2-amino thiazole derivatives in microwave oven and their biological activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-

Synthesis and Characterization of 2-(Aminothiazole-4-yl) Coumarin-2-One, and Studying Its Nanoparticles as Antibacterial Activity. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. rjpbcs.com [rjpbcs.com]

- 11. Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Handling Hygroscopic Thiazole Amine Dihydrochlorides

Current Status: Operational Topic: Stabilization, Handling, and Recovery of Hygroscopic Thiazole Salts Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

The Core Challenge: The "Wet Salt" Trap

Thiazole amines are weakly basic (

The Problem: This second proton is loosely held. The crystal lattice energy is often insufficient to overcome the hydration energy. Consequently, these salts act as "sponges" for atmospheric moisture. They do not just get wet; they deliquesce —dissolving in their own absorbed water to form a viscous, acidic oil. This destroys stoichiometric accuracy and accelerates hydrolysis.

This guide provides a self-validating system to handle these difficult salts without compromising your data.

Critical Storage & Environmental Control

Standard Operating Procedure (SOP): Parafilm is insufficient. The diffusion rate of water vapor through standard laboratory films is too high for dihydrochloride salts over long periods.

The "Double-Desiccation" Protocol

Do not rely on a single barrier. Use this concentric protection system:

-

Primary Container: Amber glass vial with a Teflon-lined screw cap . (Avoid polyethylene snap-caps; they are permeable).

-

Secondary Environment: Place the primary vial inside a secondary jar containing Drierite (CaSO₄) or Silica Gel with a moisture indicator.

-

Tertiary Environment (Long-term): Store the secondary jar in a vacuum desiccator over Phosphorus Pentoxide (

) .

Expert Insight:

is the only desiccant aggressive enough to compete with a thiazole dihydrochloride for water. Silica gel is often too weak.

Accurate Weighing Protocols (The Action)

Weighing hygroscopic salts on an open balance pan guarantees error. The mass will drift upwards by 1-5% within seconds.

Method A: The "Difference" Technique (Mandatory for Quantitative Work)

Use this for analytical standards or reaction stoichiometry.

-

Preparation: Dry the bulk bottle in a vacuum desiccator for 2 hours before opening.

-

Tare: Place the capped weighing bottle containing the bulk salt on the balance. Tare the balance (

). -

Transfer: Remove the bottle, quickly transfer an estimated amount to your reaction vessel, and immediately recap the bottle.

-

Measure: Place the capped bottle back on the balance (

). -

Calculation:

.

Why this works: You never measure the sample while it is exposed to air. You only measure the closed bottle, eliminating drift.

Method B: The "Inert Bag" Technique

Use this if the salt is already deliquescing.

-

Place the balance and the salt inside a glove bag (or glovebox).

-

Purge with dry Nitrogen or Argon for 15 minutes.

-

Weigh normally inside the inert atmosphere.

Troubleshooting: Rescuing "Gooey" Salts

If your nice powder has turned into a sticky oil, do not heat it directly. Heating a wet dihydrochloride salt often causes the loss of HCl gas (reverting to the monohydrochloride) or ring degradation.

Workflow: The Azeotropic Rescue

Instead of baking the water out, wash it out chemically.

| Step | Solvent System | Action | Mechanism |

| 1 | Ethanol (Anhydrous) | Dissolve the oil completely. | Homogenizes the water/salt mixture. |

| 2 | Toluene | Add 3x volume relative to Ethanol. | Forms a ternary azeotrope (Water/EtOH/Toluene). |

| 3 | Rotary Evaporation | Evaporate at | Removes water at a lower boiling point than pure water. |

| 4 | Repeat | Repeat 2-3 times until a solid foam appears. | Ensures complete dehydration. |

| 5 | Final Trituration | Add Diethyl Ether or MTBE . | Precipitates the dry salt as a powder. |

Visualizing the Decision Matrix

The following logic flow dictates how to process your salt based on its current physical state.

Figure 1: Decision Matrix for handling hygroscopic thiazole salts. Follow the path based on the visual inspection of your compound.

Synthesis & Isolation: Prevention is Better than Cure

If you are synthesizing the salt, avoid aqueous workups entirely.

The "Anhydrous Crash" Protocol:

-

Dissolve the free base thiazole in anhydrous Dichloromethane (DCM) or Ethanol .

-

Cool to

. -

Add 2.2 equivalents of HCl in Dioxane (4M) or Ether (2M) dropwise.

-

Note: Do not use a large excess of HCl. Excess acid trapped in the lattice attracts moisture.

-

-

Add Anhydrous Diethyl Ether or Heptane to force precipitation.

-

Filter under a blanket of Nitrogen (use a Schlenk frit if possible).

-

Wash with anhydrous ether and dry immediately in a vacuum desiccator.

FAQ: Quick Troubleshooting

Q: Can I dry the salt in an oven at

Q: My salt turned pink/brown after drying. Why? A: This indicates oxidation. Thiazole amines are electron-rich and prone to oxidation if the salt is not perfectly stoichiometric. If the salt was wet and exposed to air, it likely degraded.[1] Recrystallize using the "Anhydrous Crash" protocol with a pinch of sodium metabisulfite or under strict inert atmosphere.

Q: Why use

References

-

Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3][4] (2002).[3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH/VHCA.[4]

-

Mettler Toledo. (2025). Good Weighing Practices™ (GWP®) for Hygroscopic Substances.

-

BenchChem. (2025).[1] Handling and storage protocols for hygroscopic hydrochloride powders.

-

University of Calgary. (2025). Drying Agents Commonly Used for Drying Solutions in Organic Solvents.

-

GenFollower. (2026). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing.

Sources

Technical Support Center: Purification Methods for Polar Amino-Thiazole Intermediates

Welcome to the technical support center dedicated to the purification of polar amino-thiazole intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable but often tricky compounds. Due to their inherent polarity and basicity from the amino group, these intermediates can exhibit problematic behaviors like poor solubility in standard organic solvents, strong adsorption to silica gel, and difficulty in crystallization.

This document provides in-depth, field-proven insights in a direct question-and-answer format, moving from general questions to specific troubleshooting scenarios. Our goal is to explain the causality behind experimental choices, empowering you to design robust and effective purification strategies.

Frequently Asked Questions (FAQs)

Q1: What makes polar amino-thiazole intermediates so challenging to purify?

The difficulty primarily stems from a combination of their structural features:

-

High Polarity: The thiazole ring, often with additional polar functional groups, makes these compounds highly polar. This leads to poor retention on traditional reversed-phase chromatography columns (e.g., C18) and very strong retention on normal-phase silica gel, often resulting in significant tailing or even irreversible adsorption.[1][2]

-

Basicity: The exocyclic amino group is basic, which can cause strong, non-ideal interactions with the acidic silanol groups on the surface of standard silica gel. This is a primary cause of peak streaking and poor recovery during column chromatography.[2]

-

Solubility Profile: They are often sparingly soluble in non-polar organic solvents (like hexane) but highly soluble in very polar solvents (like methanol or water), making precipitation and recrystallization challenging. Finding a single solvent that provides a good solubility differential between hot and cold conditions can be difficult.[3]

-

Common Impurities: Syntheses, like the Hantzsch thiazole synthesis, can produce polar byproducts and unreacted starting materials (e.g., thiourea) that have similar polarities to the desired product, complicating separation.[4]

Q2: I have a crude reaction mixture. What is the most straightforward purification method I should attempt first?

For many 2-aminothiazole derivatives, recrystallization or precipitation should be your first approach, as it is often the most effective and scalable method.[4][5] The key is finding the right solvent or solvent system.

-

Precipitation: If the reaction is performed in a solvent where the product salt (e.g., hydrochloride) is soluble, neutralization with a base can often cause the free amine product to precipitate out.[6][7] This can be a very effective initial purification step.

-

Recrystallization: This requires screening various solvents to find one that dissolves your compound when hot but not when cold. Common solvents to screen include ethanol, isopropanol, water, or mixtures like ethanol/water.[6][8]

Q3: My product is colored, but it should be a white or yellow solid. How can I remove the color?

Colored impurities are common and can often be removed by treating a hot solution of your crude product with activated charcoal during the recrystallization process.[5][6] The charcoal adsorbs the high-molecular-weight colored impurities. Be sure to perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Use charcoal sparingly, as it can also adsorb some of your desired product.

Q4: How do I choose between Normal-Phase and Reversed-Phase chromatography?

The choice depends on the specific polarity of your intermediate.

-

Normal-Phase Chromatography (NPC): This uses a polar stationary phase (like silica or alumina) and a non-polar mobile phase.[9][10] It is generally the default for synthetic chemists. However, for very polar, basic aminothiazoles, it can be problematic due to strong adsorption.[2] This technique is excellent for separating isomers.[9]

-

Reversed-Phase Chromatography (RPC): This uses a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile).[11] Highly polar analytes are often poorly retained and elute very quickly.[1][12] RPC is more suitable for moderately polar or less polar aminothiazole derivatives.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): This is a variation of normal-phase that is ideal for very polar compounds that are not retained in RPC.[1] It uses a polar stationary phase with a high-organic mobile phase containing a small amount of water, which creates a water-rich layer on the stationary phase surface for partitioning to occur.[13]

Troubleshooting Guide: Common Purification Problems & Solutions

Problem 1: My compound streaks badly or doesn't move from the baseline on a silica gel TLC plate.

-

Possible Cause(s):

-

The compound is too polar for the chosen eluent system.

-

The basic amino group is interacting strongly with acidic silanol groups on the silica.

-

-

Solution(s):

-

Increase Eluent Polarity: Systematically increase the percentage of the polar solvent (e.g., ethyl acetate or methanol) in your eluent. For very polar compounds, a mobile phase like 10-20% Methanol in Dichloromethane (DCM) may be necessary.[2]

-

Add a Basic Modifier: Add a small amount (0.5-2%) of a base like triethylamine (Et₃N) or ammonia (e.g., in methanol) to your mobile phase.[14] This neutralizes the acidic sites on the silica gel, preventing the strong ionic interaction with your basic amine and resulting in much-improved peak shape.

-

Switch Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, which can be more suitable for basic compounds.

-

Problem 2: The product "oils out" instead of crystallizing during recrystallization.

-

Possible Cause(s):

-

The solution is too concentrated (supersaturated).

-

The solution is being cooled too rapidly.

-

The chosen solvent is a poor choice for crystallization of this specific compound.

-

-

Solution(s):

-

Re-dissolve and Cool Slowly: Reheat the solution until the oil fully dissolves. If necessary, add a small amount of additional hot solvent.[5][14] Then, allow the flask to cool to room temperature very slowly (e.g., by insulating it with glass wool or placing it in a warm water bath that cools gradually) before moving it to an ice bath.

-

Induce Nucleation: Scratch the inside of the flask at the liquid's surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[14]

-

Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the cooled solution to initiate crystallization.[14]

-

Re-evaluate the Solvent: The solvent may be too good. Try a solvent system where the compound has slightly lower solubility when hot, or add a co-solvent in which the compound is less soluble (an "anti-solvent").

-

Problem 3: I have poor recovery after column chromatography.

-

Possible Cause(s):

-

The compound is irreversibly adsorbed onto the silica gel column.

-

The compound is partially soluble in the aqueous layer during workup and is being discarded.

-

-

Solution(s):

-

Use a Basic Modifier: As with TLC streaking, always consider adding a base like triethylamine to your eluent when purifying basic amines on silica to improve recovery.

-

"Flush" the Column: After your initial elution, flush the column with a very strong solvent system, such as 5-10% ammonia in methanol, to recover highly retained material. This fraction may not be pure but will confirm if the product is stuck on the column.

-

Check Aqueous Layers: Before discarding any aqueous layers from an extraction, check them by TLC to ensure no product is left behind. If product is present, perform a back-extraction with a suitable organic solvent.[5]

-

Problem 4: I can't separate my product from a persistent impurity with a similar Rf value.

-

Possible Cause(s):

-

The product and impurity have very similar polarities in the chosen solvent system.

-

-

Solution(s):

-

Optimize the Eluent: Screen different solvent systems for TLC. Try combinations of solvents with different properties (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). Even small changes can alter selectivity.[15]

-

Use Gradient Elution: During column chromatography, start with a less polar eluent and gradually increase the polarity. This can often resolve compounds that co-elute in an isocratic (constant solvent mixture) system.[15]

-

Try a Different Technique: If chromatography fails, consider an orthogonal purification method. If the impurity is not basic, an acid-base extraction could be highly effective at separating it from your basic aminothiazole.[4][6]

-

Workflow for Selecting a Purification Method

The following diagram outlines a logical decision-making process for purifying a novel polar amino-thiazole intermediate.

Caption: A decision workflow for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for a Basic Aminothiazole

This technique exploits the basicity of the amino group to move the target compound between organic and aqueous phases, leaving neutral or acidic impurities behind.[4][6]

-

Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

-

Acidic Extraction: Transfer the solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1M HCl). Extract 2-3 times. The basic aminothiazole will be protonated and move into the aqueous layer, while neutral/acidic impurities remain in the organic layer.

-

Combine & Wash: Combine the acidic aqueous layers. Wash this combined layer once with fresh organic solvent (e.g., ethyl acetate) to remove any remaining non-basic impurities.

-

Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 2M NaOH or solid NaHCO₃) with stirring until the solution is basic (pH > 9). The aminothiazole will be deprotonated and may precipitate.

-

Back-Extraction: Extract the basified aqueous layer 3-5 times with an organic solvent (e.g., DCM or ethyl acetate) to recover the purified free amine.

-

Drying and Concentration: Combine the organic layers from the back-extraction, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the purified product.[16]

Caption: Principle of acid-base extraction for aminothiazoles.

Protocol 2: Normal-Phase Column Chromatography with a Basic Modifier

This protocol is adapted for polar, basic compounds that show poor behavior on standard silica gel.

-

TLC Analysis: First, identify an optimal solvent system using TLC. Test various mixtures of a non-polar solvent (e.g., hexane, DCM) and a polar solvent (e.g., ethyl acetate, methanol). To each test eluent, add 1% triethylamine (Et₃N). The ideal system gives your product an Rf value of ~0.3 and separates it from impurities.[14]

-

Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane). Carefully pack the column, ensuring no air bubbles are trapped.[15]

-

Sample Loading: Dissolve your crude compound in a minimal amount of DCM or the eluent. For less soluble compounds, you can adsorb the material onto a small amount of silica gel (a "dry load"). Evaporate the solvent and carefully load the dried powder onto the top of the packed column.[15]

-

Elution: Begin eluting with your chosen solvent system (containing 1% Et₃N). If separation is difficult, a gradient elution (slowly increasing the proportion of the polar solvent) can be very effective.[15]

-

Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify which ones contain the pure compound.

-

Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure. Note that triethylamine is volatile and will be removed during this step.

Advanced & Alternative Purification Techniques

When standard methods are insufficient, more specialized techniques may be required.

| Technique | Principle | Best For... | Advantages | Considerations |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (usually CO₂) as the main mobile phase. Polarity is tuned with a co-solvent like methanol.[17][18] | Chiral separations and achiral purification of moderately to highly polar compounds.[19] | Very fast separations, reduced organic solvent consumption, environmentally friendly.[18][19] | Requires specialized equipment; may not be suitable for extremely polar or ionic compounds without significant method development.[17][20] |

| Ion Exchange Chromatography (IEX) | Separates molecules based on their net charge by interacting with an oppositely charged stationary phase.[21][22][23] | Purifying aminothiazoles that can be reliably protonated (cation exchange) or are part of a larger molecule with an acidic handle (anion exchange). | High capacity and high resolution; separates based on a different property (charge) than polarity, making it a powerful orthogonal technique. | Requires the compound to be charged and soluble in aqueous buffers; elution is controlled by pH or ionic strength gradients.[22][23] |

| Preparative HPLC | A scaled-up version of analytical HPLC, using either normal-phase, reversed-phase, or HILIC columns to purify larger quantities of material. | Final purification of high-value intermediates when high purity (>98%) is essential and other methods have failed. | Very high resolving power, capable of separating closely related impurities.[15] | Lower throughput, consumes large volumes of expensive solvents, requires specialized equipment. |

Purity Assessment

After purification, it is critical to assess the purity of your intermediate. A combination of methods is always recommended.

-

Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.[6]

-

High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity. Purity is often calculated as the percentage of the main peak area relative to the total peak area.[15]

-

Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure and can reveal the presence of impurities if their signals are visible.[15]

References

- Technical Support Center: Purification of Crude 2-Amino-5-methylthiazole - Benchchem. (URL: )

-

How Good is SFC for Polar Analytes? | Chromatography Today. (URL: [Link])

- Application Notes and Protocols for the Analytical Methods in the Purification and Characterization of Aminothiazole Compounds - Benchchem. (URL: )

- Technical Support Center: Synthesis of 2-Aminothiazole Deriv

-

What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. (URL: [Link])

-

Development of Supercritical Fluid Chromatography Techniques - Longdom Publishing. (URL: [Link])

-

Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent. (URL: [Link])

- troubleshooting common issues in nitrothiazole synthesis - Benchchem. (URL: )

- Technical Support Center: 2-Aminothiazole Deriv

-

Chromatography Techniques for Polar Analytes: Column Selection Guide - Pharma Now. (URL: [Link])

-

Normal Phase - Dr. Maisch. (URL: [Link])

-

Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. (URL: [Link])

-

Normal-phase vs. Reversed-phase Chromatography | Phenomenex. (URL: [Link])

-

Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS - EXCLI Journal. (URL: [Link])

-

Reverse Phase Chromatography Techniques - Chrom Tech, Inc. (URL: [Link])

-

Process of producing 2-aminothiazole - European Patent Office - EP 0482607 A1. (URL: [Link])

- Technical Support Center: Purification of 4-(Methoxymethyl)thiazole - Benchchem. (URL: )

-

Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. (URL: [Link])

-

Purification of strong polar and basic compounds : r/Chempros - Reddit. (URL: [Link])

-

Ion Exchange Chromatography - Cytiva. (URL: [Link])

-

Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention - Waters Corporation. (URL: [Link])

-

Mastering Ion Exchange Chromatography: Essential Guide - Chrom Tech, Inc. (URL: [Link])

-

Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. (URL: [Link])

-

Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - KTU ePubl. (URL: [Link])

-

Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC. (URL: [Link])

Sources

- 1. pharmanow.live [pharmanow.live]

- 2. reddit.com [reddit.com]

- 3. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sjpas.com [sjpas.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Normal Phase â Dr. Maisch [dr-maisch.com]

- 10. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]

- 11. chromtech.com [chromtech.com]

- 12. waters.com [waters.com]

- 13. Normal Phase-HILIC | Tosoh Bioscience [tosohbioscience.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. excli.de [excli.de]

- 17. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]

- 18. longdom.org [longdom.org]

- 19. chromatographytoday.com [chromatographytoday.com]

- 20. agilent.com [agilent.com]

- 21. | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]

- 22. cytivalifesciences.com [cytivalifesciences.com]

- 23. chromtech.com [chromtech.com]

Stability of 2-aminoethyl thiazole derivatives in basic conditions

This guide serves as a specialized Technical Support Center for researchers working with 2-aminoethyl thiazole scaffolds. It is designed to troubleshoot stability issues, optimize workup conditions, and prevent degradation during synthesis and storage.

Ticket ID: TAZ-SUP-001 Topic: Stability & Handling in Basic Conditions Assigned Specialist: Senior Application Scientist

Core Stability Profile

The 2-aminoethyl thiazole moiety consists of a thiazole ring linked to a primary amine via an ethyl chain (resembling the histamine structure but with a thiazole core). Unlike 2-aminothiazoles (where the nitrogen is directly attached to the ring), the ethyl linker isolates the amine from the aromatic system, altering its reactivity profile.

Stability Matrix

| Condition | Stability Rating | Primary Degradation Pathway |

| Mild Base (pH 8–10) | ✅ Stable | Minimal degradation. Ideal for extraction. |

| Strong Base (pH > 12) | ⚠️ Conditional | Risk of amide hydrolysis (if derivatized) or retro-aldol reactions. |

| Base + Heat (> 60°C) | ❌ Unstable | Ring Cleavage: Hydroxide attack at C2. Racemization: If |

| Base + Oxidant | ❌ Critical Failure | S-Oxidation: Formation of sulfoxides/sulfones. Dimerization: Thiol-disulfide exchange if ring opens. |

| Quaternary Salts | ❌ Highly Unstable | Immediate Ring Opening: Thiazolium salts cleave in base to form thiols. |

Diagnostic Troubleshooting (Interactive Workflow)

Use the following logic flow to diagnose the root cause of impurity formation or yield loss in your experiments.

Figure 1: Diagnostic decision tree for identifying degradation pathways in 2-aminoethyl thiazole derivatives.

Critical Stability Mechanisms

A. The "Thiazolium Trap" (Ring Cleavage)

The Issue: Researchers often methylate or protonate the thiazole nitrogen (forming a thiazolium salt) to increase solubility. The Mechanism: Thiazolium salts are extremely electrophilic at the C2 position. Upon exposure to base (even mild bicarbonate), hydroxide attacks C2, opening the ring to form a formamide-thiol.

-

Prevention: Never expose quaternary thiazolium salts to basic conditions unless ring opening is the intended reaction (e.g., in thiamine catalysis).

B. Amide Hydrolysis (Derivatives)

The Issue: If your molecule is an amide derivative (e.g., N-(2-(thiazol-2-yl)ethyl)acetamide), the amide bond is the weak link, not the ring.

The Mechanism:

-

Observation: Appearance of the free amine (2-aminoethyl thiazole) and the corresponding acid in LCMS.

-

Mitigation: Avoid strong bases (NaOH, KOH) at temperatures >40°C. Use LiOH at 0°C or enzymatic hydrolysis if deprotection is required.

C. C2-Alpha Racemization

The Issue: If the carbon attached to the thiazole ring (the

-

Risk Factor: High if electron-withdrawing groups (esters, ketones) are also attached to the

-carbon. -

Solution: Use non-nucleophilic, bulky bases (e.g., DIPEA, t-BuOK) at low temperatures (-78°C to 0°C) rather than thermodynamic bases like NaOH.

Validated Protocols

Protocol A: pH-Controlled Extraction (Preventing Yield Loss)

Context: The free amine of 2-aminoethyl thiazole is highly water-soluble. Standard extractions often fail because the pH is not high enough to fully deprotonate the amine.

-

Calculate Target pH: The pKa of the primary amine is ~9.8. To extract into organic solvent, the aqueous phase must be at pH > 11.8 (pKa + 2).

-

Basification Step:

-

Cool the aqueous reaction mixture to 0°C (ice bath).

-

Slowly add 2M NaOH or saturated K₂CO₃ until pH reaches 12.0.

-

Note: Do not use NaOH if the molecule contains sensitive esters; use K₂CO₃ instead.

-

-

Salting Out: Saturate the aqueous phase with NaCl. This exploits the "salting-out effect" to push the organic amine out of the water.

-

Solvent Choice: Use DCM:Isopropanol (9:1) or Chloroform:Isopropanol (3:1) . Pure EtOAc is often insufficient for polar amines.

Protocol B: Oxidative Stress Test (For Storage Stability)

Context: Determine if your derivative requires storage under Argon.

-

Preparation: Dissolve 5 mg of compound in 1 mL of MeOH:H₂O (1:1).

-

Stress: Add 10 µL of 30% H₂O₂. Adjust pH to 9 using 0.1M NaOH.

-

Incubation: Stir at Room Temperature for 4 hours.

-

Analysis: Inject on LCMS.

-

Result: If M+16 (Sulfoxide) or M+32 (Sulfone) > 5%, the compound is air-sensitive in solution.

-

Action: Store solid under Nitrogen; keep solutions acidic (pH < 5) when possible.

-

Frequently Asked Questions (FAQ)

Q: Can I use sodium hydride (NaH) with 2-aminoethyl thiazoles? A: Yes, but with caution. NaH is a strong base that will deprotonate the primary amine (forming an amide anion) and potentially the C2-alpha position. Ensure your electrophile is added immediately to prevent side reactions like self-condensation.

Q: My compound turned black after adding NaOH. What happened? A: This indicates polymerization. Thiazoles can undergo ring-opening polymerization under forcing basic conditions, especially if the ring is activated. If you see a black tar, you likely cleaved the ring, releasing sulfur species that oxidized and polymerized. Repeat the reaction with a milder base (e.g., K₂CO₃ or Cs₂CO₃).

Q: Is the 2-aminoethyl group stable to Boc-deprotection (TFA)? A: Yes. The thiazole ring is highly stable to acid (TFA, HCl). The primary issue is base stability. Acidic deprotection is the preferred method for this scaffold.

References

-

Thiazole Ring Stability & Reactivity Source: Wikipedia / General Organic Chemistry URL: Relevance: Establishes the baseline pKa (2.5 for conjugate acid) and susceptibility of C2-H to deprotonation.

-

Degradation of 2-Amino-Thiazole Derivatives Source: BenchChem Technical Guide URL: Relevance: Confirms thermal decarboxylation risks and oxidative ring-opening pathways.

-

Thiazolium Salt Instability (Ring Opening) Source: Journal of the Chemical Society, Perkin Transactions 2 URL: Relevance: Provides the kinetic mechanism for hydroxide attack at C2 of thiazolium salts, leading to ring opening.[1]

-

Amide Hydrolysis in Basic Conditions Source: Chemistry LibreTexts URL: Relevance: Validates the mechanism for base-catalyzed hydrolysis of amide derivatives.

-

Racemization of Thiazolines/Thiazoles Source: Chemical Reviews (ACS Publications) URL: Relevance: Highlights the risk of racemization at the C4/alpha position in basic conditions depending on substituents.

Sources

Validation & Comparative

Comprehensive Characterization Guide: Ethyl 2-(2-aminoethyl)thiazole-4-carboxylate

This guide provides an in-depth technical analysis of Ethyl 2-(2-aminoethyl)thiazole-4-carboxylate , a bifunctional heterocyclic building block used in the synthesis of peptidomimetics and kinase inhibitors.

Executive Summary & Structural Logic

Ethyl 2-(2-aminoethyl)thiazole-4-carboxylate (CAS: Variable depending on salt form) represents a critical scaffold in medicinal chemistry, combining an electron-deficient thiazole ring with a reactive primary amine and an electrophilic ester.